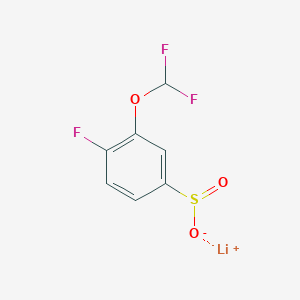
Lithium(1+) ion 3-(difluoromethoxy)-4-fluorobenzene-1-sulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) ion 3-(difluoromethoxy)-4-fluorobenzene-1-sulfinate is a useful research compound. Its molecular formula is C7H4F3LiO3S and its molecular weight is 232.1. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Lithium(1+) ion 3-(difluoromethoxy)-4-fluorobenzene-1-sulfinate is an organolithium compound that has garnered attention for its potential biological activities. This article will explore its biological activity, synthesis, interaction mechanisms, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C7H6F3LiO3S and a molecular weight of approximately 234.12 g/mol. Its structure includes a lithium cation, a difluoromethoxy group, and a sulfinate functional group attached to a fluorinated benzene ring. This unique arrangement contributes to its reactivity and potential applications in medicinal chemistry and organic synthesis .
Research indicates that this compound may interact with various biological targets, particularly enzymes and receptors. The presence of fluorinated groups enhances binding affinity and specificity, which can modulate enzyme activity and influence biological pathways. For instance:
- Enzyme Interaction : The compound's structure allows it to potentially modulate signaling pathways through alterations in electronic properties, which is crucial for pharmacological applications.
- Ion Channel Interaction : Studies have shown that lithium ions can permeate voltage-dependent sodium channels in hybrid cells, suggesting that similar interactions may occur with this compound .
Case Studies
- Neuroblastoma X Glioma Hybrid Cells : A study characterized the flux of lithium ions through sodium channels in neuroblastoma X glioma hybrid cells. The results indicated that lithium could substitute for sodium, demonstrating its potential neuropharmacological effects .
- Mitochondrial Studies : Research on lithium isotopes revealed their impact on calcium efflux from heart mitochondria, highlighting the significance of lithium in cellular ion transport mechanisms. Although the specific effects of this compound were not directly studied, these findings underscore the relevance of lithium compounds in mitochondrial function .
Synthesis
The synthesis of this compound typically involves reacting 3-(difluoromethoxy)-4-fluorobenzenesulfinic acid with a lithium base such as lithium hydroxide or lithium carbonate. This reaction is generally performed in an anhydrous solvent like tetrahydrofuran to prevent hydrolysis of the sulfinic acid.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other organolithium compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Lithium bis(fluorosulfonyl) imide | Not specified | Used in electrolytic solutions for batteries |
| Lithium triflate | Not specified | Common electrolyte in lithium-ion batteries |
| Lithium bis(trimethylsilyl)amide | Not specified | Utilized in organic synthesis as a strong base |
This compound stands out due to its specific difluoromethoxy group and sulfinate moiety, which may confer distinct reactivity patterns not observed in other similar compounds.
特性
IUPAC Name |
lithium;3-(difluoromethoxy)-4-fluorobenzenesulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O3S.Li/c8-5-2-1-4(14(11)12)3-6(5)13-7(9)10;/h1-3,7H,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIRGTGKIZLBFV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=C(C=C1S(=O)[O-])OC(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3LiO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














